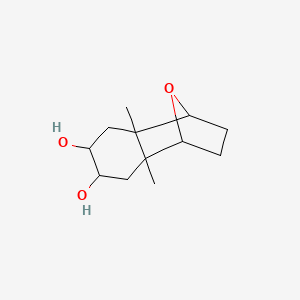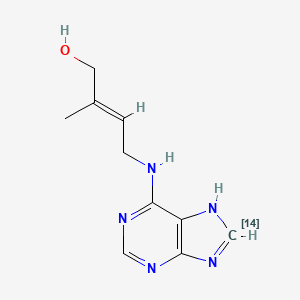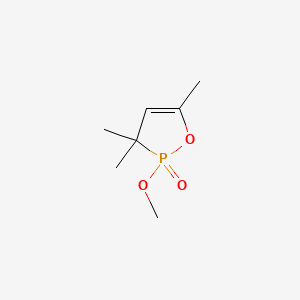
2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide is an organophosphorus compound known for its unique structural features and chemical properties. This compound is characterized by the presence of a phosphorus atom within a five-membered ring, which is further substituted with methoxy and trimethyl groups. The presence of the oxaphosphole ring imparts distinct reactivity and stability to the molecule, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide typically involves the reaction of phosphorus trichloride with an appropriate alcohol or phenol derivative under controlled conditions. One common method includes the use of methanol and trimethylphosphite as starting materials, which react in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired oxaphosphole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxaphosphole ring to other phosphorus-containing structures.
Substitution: The methoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide involves its interaction with molecular targets through the oxaphosphole ring. The phosphorus atom can form bonds with various substrates, facilitating catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2H-1-benzopyran-2,2′- (2H)-indole]: This compound shares structural similarities with 2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide, particularly in the presence of methoxy and trimethyl groups.
2,2,4-Trimethyl-2,3-dihydrobenzoxazepine: Another compound with a similar ring structure and substitution pattern.
Uniqueness
This compound is unique due to the presence of the oxaphosphole ring, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.
Propriétés
Numéro CAS |
4335-89-1 |
|---|---|
Formule moléculaire |
C7H13O3P |
Poids moléculaire |
176.15 g/mol |
Nom IUPAC |
2-methoxy-3,3,5-trimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C7H13O3P/c1-6-5-7(2,3)11(8,9-4)10-6/h5H,1-4H3 |
Clé InChI |
KCKJPIBIGFUZAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(P(=O)(O1)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)


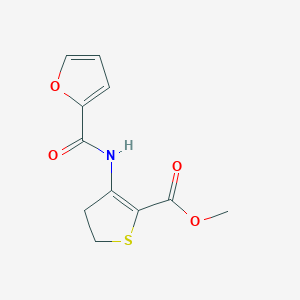

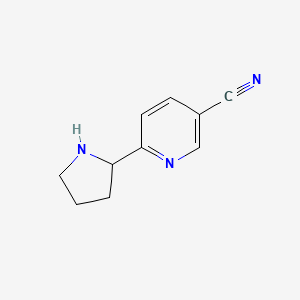

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
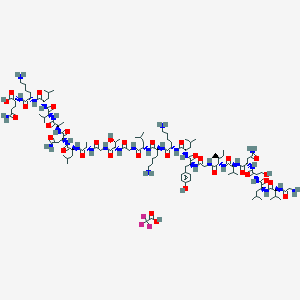
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
